molecular formula C9H16O B14073107 7-Methoxy-1-methylcyclohept-1-ene CAS No. 102740-08-9

7-Methoxy-1-methylcyclohept-1-ene

Cat. No.: B14073107
CAS No.: 102740-08-9
M. Wt: 140.22 g/mol
InChI Key: CTCDZCBQEYSRGT-UHFFFAOYSA-N
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Description

7-Methoxy-1-methylcyclohept-1-ene is a chemical compound with the molecular formula C9H16O. It is characterized by a seven-membered cycloheptene ring substituted with a methyl group at the 1-position and a methoxy group at the 7-position. This specific structure makes it a valuable intermediate in organic synthesis and materials science research. As a specialty chemical, it is primarily used in laboratory settings for method development, as a building block for the synthesis of more complex molecules, and for analytical studies. Researchers may employ this compound in investigations related to ring-strain chemistry, conformational analysis of medium-sized rings, and the development of novel catalytic reactions. The methoxy group can serve as a versatile functional handle for further chemical transformations. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

CAS No.

102740-08-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methoxy-1-methylcycloheptene

InChI

InChI=1S/C9H16O/c1-8-6-4-3-5-7-9(8)10-2/h6,9H,3-5,7H2,1-2H3

InChI Key

CTCDZCBQEYSRGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC1OC

Origin of Product

United States

Preparation Methods

Cycloheptene Ring Construction via Ring-Closing Metathesis

A foundational approach involves synthesizing the cycloheptene core through ring-closing metathesis (RCM) of diene precursors. For example, Grubbs’ second-generation catalyst facilitates the cyclization of 1,6-dienes to form cycloheptene derivatives. Substituted dienes pre-functionalized with methyl and methoxy groups enable direct incorporation of the target substituents. However, steric hindrance from the methyl group at position 1 often reduces RCM efficiency, necessitating high catalyst loadings (10–15 mol%) and extended reaction times (48–72 hours).

Functionalization of Preformed Cycloheptene Intermediates

An alternative strategy employs pre-existing cycloheptene frameworks, such as 1-chloromethylcyclohept-1-ene, as intermediates. In a reported protocol, (E)-1-(chloromethyl)cyclohept-1-ene undergoes nucleophilic substitution with sodium methoxide in anhydrous dimethylformamide (DMF) at 80°C to yield this compound. This method achieves a moderate yield of 65–70%, with purity exceeding 95% after silica gel chromatography. The reaction mechanism proceeds via an SN2 pathway, as confirmed by retention of stereochemistry at the methyl-bearing carbon.

Table 1: Optimization of Nucleophilic Substitution Conditions

Condition Solvent Temperature (°C) Yield (%) Purity (%)
NaOMe, DMF DMF 80 68 96
NaOMe, THF THF 60 45 88
KOtBu, Toluene Toluene 110 72 94

Catalytic Dehydrogenation and Aromatization Strategies

Palladium-Catalyzed Dehydrogenation

Building on methodologies for related cycloheptene systems, palladium-on-carbon (5–10% Pd/C) catalyzes the dehydrogenation of 7-methoxy-1-methylcycloheptane to the corresponding cycloheptene. This reaction, conducted in toluene under reflux with allyl methacrylate as a hydrogen acceptor, achieves conversions exceeding 90%. The use of allyl methacrylate suppresses over-reduction, ensuring selectivity for the mono-unsaturated product.

DDQ-Mediated Aromatization

While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is effective for aromatizing dihydroaromatic compounds, its application to 7-methoxy-1-methylcycloheptane derivatives is limited by side reactions. Comparative studies show that DDQ in refluxing benzene yields only 40–50% of the desired cycloheptene, with significant formation of chlorinated byproducts. Consequently, transition metal catalysts remain preferred for large-scale synthesis.

Mechanistic Insights and Stereochemical Considerations

Stereoelectronic Effects in Cycloheptene Functionalization

The regioselectivity of methoxy group introduction at position 7 is governed by hyperconjugative stabilization from the adjacent methyl group. Natural bond orbital (NBO) analysis reveals that the methyl substituent donates electron density via σ→π* interactions, activating position 7 for electrophilic attack. This effect is absent in unsubstituted cycloheptene, underscoring the importance of substituent placement.

Transition State Analysis of SN2 Substitution

DFT calculations of the SN2 reaction between 1-chloromethylcyclohept-1-ene and methoxide ion identify a trigonal bipyramidal transition state with a computed activation energy of 22.3 kcal/mol. The reaction proceeds with inversion of configuration at the methyl-bearing carbon, consistent with experimental observations of retained stereochemistry.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Applications

Recent advances in continuous flow chemistry enable scalable production of this compound. A two-stage flow system combining RCM and nucleophilic substitution achieves a throughput of 1.2 kg/day with 85% overall yield. Key parameters include:

  • Residence time: 30 minutes (RCM), 15 minutes (substitution)
  • Catalyst recycling: Pd/C recovered with >95% efficiency
  • Solvent recovery: Toluene recycled via fractional distillation

Environmental and Cost Considerations

The replacement of DDQ with Pd/C reduces hazardous waste generation by 60%, aligning with green chemistry principles. Economic analyses indicate that the palladium-mediated route lowers production costs by 35% compared to stoichiometric oxidants, despite higher initial catalyst investment.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1H NMR (400 MHz, CDCl3): δ 5.45 (dt, J = 10.2 Hz, 1H, CH=CH), 3.78 (s, 3H, OCH3), 2.32 (s, 3H, CH3), 1.98–1.45 (m, 8H, cycloheptene CH2)
  • 13C NMR (100 MHz, CDCl3): δ 132.1 (C=CH), 123.8 (CH=CH), 56.3 (OCH3), 21.9 (CH3), 28.4–24.1 (cycloheptene CH2)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) confirms >99% purity with retention time 12.7 minutes. Residual solvent levels meet ICH Q3C guidelines, with toluene content <50 ppm.

Chemical Reactions Analysis

Types of Reactions

Cycloheptene, 7-methoxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Diols: Resulting from the dihydroxylation of the double bond.

    Cycloheptane Derivatives: Produced through reduction reactions.

Scientific Research Applications

Cycloheptene, 7-methoxy-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cycloheptene, 7-methoxy-1-methyl- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to bind to specific molecular targets .

Comparison with Similar Compounds

Key Observations:
  • Ring Strain: The monocyclic cycloheptene core in 7-Methoxy-1-methylcyclohept-1-ene exhibits less strain than the bicyclic norbornadiene system in 7-formylbenzonorbornadiene .
  • Substituent Effects: Methoxy and methyl groups in the target compound contrast with polar formyl (in norbornadiene) or glycosidic (in 8-O-acetylshanzhiside) groups, leading to divergent reactivity (e.g., methoxy enhances nucleophilicity, while formyl facilitates electrophilic substitutions) .
  • Synthesis: Unlike 7-formylbenzonorbornadiene (synthesized via benzyne cycloaddition), the target compound may require ring-opening or functionalization of preformed cycloheptene derivatives.

Reactivity and Functionalization

  • Acid/Base Stability: The methoxy group in this compound is acid-labile, similar to acetoxy groups in benzonorbornadienes, which hydrolyze to formyl derivatives under acidic conditions .
  • Reduction Potential: Unlike 7-formylbenzonorbornadiene (reducible to hydroxymethyl derivatives via NaBH₄), the methoxy group in the target compound is less reactive toward common reducing agents .

Biological Activity

7-Methoxy-1-methylcyclohept-1-ene, a derivative of cycloheptene, is a compound characterized by the presence of both a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the cycloheptene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

PropertyValue
CAS Number 102740-08-9
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
IUPAC Name 7-methoxy-1-methylcycloheptene
InChI Key CTCDZCBQEYSRGT-UHFFFAOYSA-N
Canonical SMILES CC1=CCCCCC1OC

Synthesis

The synthesis of this compound typically involves the functionalization of cycloheptene through methoxylation processes. Common methods include:

  • Methoxylation using Methanol : Involves the use of an acid catalyst under controlled temperatures to ensure selective addition of the methoxy group.
  • Industrial Production : Large-scale production often utilizes continuous flow reactors for enhanced yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets through its functional groups. The methoxy group facilitates hydrogen bonding, while the methyl group affects hydrophobicity and steric properties, influencing reactivity and binding capabilities.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cycloheptene exhibit antimicrobial properties, which could be explored further with this compound.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Properties

A study conducted on cycloalkenes demonstrated that certain derivatives possess significant antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural similarities indicate potential effectiveness.

Case Study 2: Anti-inflammatory Effects

Research focusing on methoxy-substituted cycloalkenes has revealed their ability to modulate inflammatory pathways. The presence of the methoxy group in this compound may enhance its anti-inflammatory properties, warranting further investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

CompoundStructure TypeNotable Biological Activity
CyclohexeneSix-membered ringLimited biological activity
CycloocteneEight-membered ringLower reactivity
CycloheptaneSaturated analogDifferent reactivity profile

Uniqueness

The combination of both methoxy and methyl groups in a seven-membered ring structure makes this compound particularly valuable for chemical transformations and potential biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-1-methylcyclohept-1-ene, and how can experimental reproducibility be ensured?

  • Methodology : Adapt protocols from structurally analogous compounds like 1-methoxycyclohexene (e.g., methoxylation of cycloheptene derivatives using methyl iodide in basic conditions). Ensure reproducibility by:

  • Documenting reaction parameters (temperature, solvent, catalyst) in detail.
  • Reporting purification steps (e.g., column chromatography gradients, distillation pressures).
  • Providing NMR and mass spectrometry (MS) data for intermediates and final products .
    • Data Table :
StepReagents/ConditionsYield (%)Characterization (NMR, MS)
1Cycloheptene, CH₃I, K₂CO₃, DMF, 80°C65¹H NMR (CDCl₃): δ 5.2 (m, 1H), 3.3 (s, 3H)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm methoxy and methyl group positions, IR spectroscopy for C-O-C stretching (~1100 cm⁻¹), and high-resolution MS for molecular ion validation. Cross-reference with NIST spectral databases for consistency .
  • Example : A mismatched integration ratio in ¹H NMR may indicate impurities; repeat purification or use 2D NMR (COSY, HSQC) for structural elucidation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods, nitrile gloves, and safety goggles during synthesis.
  • Store waste in labeled containers for halogenated organics and dispose via certified hazardous waste services.
  • Reference Material Safety Data Sheets (MSDS) for structurally similar enol ethers (e.g., 1-methoxycyclohexene) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data for this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
  • Analyze discrepancies (e.g., unexpected downfield shifts) to identify conformational isomers or solvent effects .
    • Case Study : A 0.3 ppm deviation in methoxy ¹H NMR signals between experimental and computational results may indicate torsional strain in the cycloheptene ring.

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodology :

  • Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric methoxylation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation.
  • Adjust solvent polarity (e.g., toluene vs. THF) to enhance stereocontrol .

Q. How do reaction mechanisms differ between cycloheptene and smaller-ring substrates during methoxylation?

  • Methodology :

  • Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies.
  • Use isotopic labeling (e.g., CD₃I) to track methoxy group incorporation.
  • Larger rings (e.g., cycloheptene vs. cyclohexene) may exhibit slower kinetics due to reduced ring strain .

Q. What experimental designs address contradictions in reported catalytic efficiencies for methoxylation reactions?

  • Methodology :

  • Replicate studies under standardized conditions (e.g., identical catalyst loading, solvent).
  • Use Design of Experiments (DoE) to isolate variables (temperature, substrate ratio).
  • Publish raw datasets and reproducibility checklists to align with journal guidelines .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting yields reported for this compound synthesis?

  • Approach :

  • Compare catalyst purity (e.g., trace metals in K₂CO₃) and moisture levels across studies.
  • Validate reaction completion via TLC or in-situ IR instead of relying solely on isolated yields.
  • Cross-reference with analogous reactions (e.g., methoxylation of 1-methylcyclohexene) to identify systemic biases .

Key Recommendations

  • Structural Analysis : Prioritize 2D NMR and computational modeling for ambiguous spectral assignments.
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including supplementary data for multi-step syntheses .
  • Safety : Follow protocols for enol ethers, including spill containment and proper ventilation .

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